5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
CAS No.: 187471-30-3
Cat. No.: VC6530507
Molecular Formula: C10H13ClO3S
Molecular Weight: 248.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187471-30-3 |
---|---|
Molecular Formula | C10H13ClO3S |
Molecular Weight | 248.72 |
IUPAC Name | 5-methyl-2-propan-2-yloxybenzenesulfonyl chloride |
Standard InChI | InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3 |
Standard InChI Key | BWUSCGOXHPUADC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl |
Introduction
Molecular Structure and Composition
Structural Characterization
The compound features a benzene ring with three distinct substituents:
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A methyl group (-CH₃) at the 5-position.
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An isopropoxy group (-OCH(CH₃)₂) at the 2-position.
This arrangement creates a sterically hindered environment due to the proximity of the bulky isopropoxy and sulfonyl chloride groups. The sulfonyl chloride moiety is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols.
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃ClO₃S | |
Molar Mass | 248.72642 g/mol | |
Substituents | Methyl, isopropoxy, sulfonyl chloride |
Physicochemical Properties
Stability and Reactivity
Sulfonyl chlorides are generally moisture-sensitive, hydrolyzing to sulfonic acids in aqueous environments. While specific stability data for this compound are unavailable , analogous compounds like 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (C₉H₁₀Cl₂O₃S) exhibit similar reactivity profiles, with hydrolysis rates dependent on temperature and pH .
Spectral Data
Synthesis and Industrial Production
Synthetic Routes
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Chlorosulfonation: Reaction of the parent aromatic compound with chlorosulfonic acid (ClSO₃H).
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Oxidation of Thiols: Conversion of thiols to sulfonyl chlorides using chlorine gas in acidic media.
For the chloro analog (CAS 1245529-73-0), industrial-scale production involves multistep processes starting from 2-chlorophenol, though yields and catalysts remain proprietary .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of antibiotics. While no direct applications of this compound are reported , its structural similarity to 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride—used in antiviral research —suggests potential utility in drug discovery.
Agrochemicals
The isopropoxy group may enhance lipid solubility, facilitating penetration into plant or insect tissues. This property is exploited in herbicides and fungicides, though specific studies are lacking for this compound.
Property | 5-Methyl Analog | 5-Chloro Analog |
---|---|---|
CAS Number | Not Available | 1245529-73-0 |
GHS Classification | Not Available | Corrosive (Category 8) |
Hazard Statements | Not Available | H314 |
Comparison with Related Compounds
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl Chloride
This analog (C₉H₁₀Cl₂O₃S, MW 269.14 g/mol) replaces the methyl group with chlorine, increasing molecular weight and polarity. The chlorine atom enhances electrophilicity, potentially accelerating reactions with nucleophiles compared to the methyl derivative.
[[(1S,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene
A structurally distinct compound (C₂₂H₂₉OP, MW 340.4 g/mol) , this phosphine oxide derivative highlights the diversity of sulfonyl and phosphoryl functionalities in organocatalysis.
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